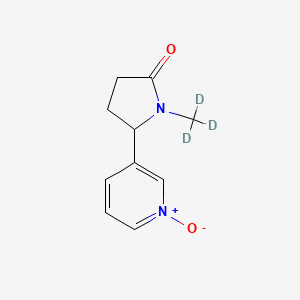

(R,S)-Cotinine-d3 N-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-oxidopyridin-1-ium-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPULDKLIIVIER-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(CCC1=O)C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675778 | |

| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215561-37-7 | |

| Record name | 1-(~2~H_3_)Methyl-5-(1-oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Isotopic Labeling of Cotinine N Oxide

Chemical Synthesis of Cotinine (B1669453) N-Oxide and its Stereoisomers

The chemical synthesis of cotinine N-oxide is typically achieved through the direct oxidation of cotinine. sci-hub.ru This transformation involves the N-oxidation of the pyridine (B92270) ring nitrogen atom. A common and effective method for this conversion is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent. sci-hub.ru This reaction can be applied to (S)-cotinine to produce (S)-cotinine N-oxide or to a racemic mixture of (R,S)-cotinine to yield (R,S)-cotinine N-oxide. sci-hub.ruebi.ac.uk

Another synthetic approach involves oxidizing nicotine (B1678760) with hydrogen peroxide (H₂O₂), which can lead to the formation of nicotine N'-oxides (oxidation at the pyrrolidine (B122466) nitrogen). google.comscispace.com However, for the specific synthesis of cotinine N-oxide, the precursor is cotinine itself. The oxidation is targeted at the more basic pyridine nitrogen. The synthesis of cotinine N-oxide from cotinine is a direct and well-documented process in medicinal chemistry. sci-hub.ruacs.orghmdb.ca

The general reaction is as follows: (R,S)-Cotinine + Oxidizing Agent → (R,S)-Cotinine N-Oxide

Stereochemical Considerations in the Synthesis of Cotinine N-Oxide Variants

Cotinine possesses a single chiral center at the C-5 position of the pyrrolidinone ring, leading to the existence of (R)- and (S)-enantiomers. ebi.ac.uk The synthesis of (R,S)-Cotinine-d3 N-Oxide begins with a racemic mixture of cotinine-d3.

The N-oxidation occurs at the nitrogen of the pyridine ring. sci-hub.ruclearsynth.com This transformation does not create a new stereocenter, nor does it typically affect the existing chiral center at C-5 under standard oxidation conditions. Therefore, the oxidation of (R,S)-cotinine-d3 directly yields the racemic product, this compound. If a single enantiomer, such as (S)-cotinine-d3, were used as the starting material, the product would be the corresponding single enantiomer, (S)-Cotinine-d3 N-Oxide. The primary stereochemical consideration lies in the synthesis of the cotinine precursor with the desired stereochemistry (in this case, a racemic mixture).

Analytical Purity and Isotopic Enrichment Assessment of Synthesized Standards

Ensuring the analytical purity and isotopic enrichment of synthesized standards like this compound is crucial for their application as internal standards in quantitative analysis. cdc.gov A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chemical Purity: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a standard method to determine the chemical purity of the synthesized compound. waters.commdpi.com This technique separates the target compound from any starting materials, by-products, or other impurities. The purity is typically required to be high, often ≥98%, for use as an analytical standard. cdc.gov

Isotopic Enrichment and Structural Confirmation: Mass Spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the primary tool for confirming the molecular weight and assessing isotopic enrichment. cdc.govcdc.govnih.gov By comparing the ion intensities of the deuterated molecule (M+3) with the unlabeled (M) and partially labeled (M+1, M+2) species, the percentage of isotopic enrichment can be accurately determined. cdc.gov For standards, this value is expected to be very high (e.g., >98%) to ensure accurate quantification in isotope dilution mass spectrometry methods. isotope.com

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also vital. It confirms the structure of the molecule and verifies the location of the deuterium (B1214612) label. In the case of this compound, the ¹H NMR spectrum would show the absence of a signal for the N-methyl protons, confirming successful deuteration at that site. cdc.gov

The table below summarizes the analytical methods used.

Table 1: Analytical Methods for Purity and Enrichment Assessment

| Technique | Purpose | Typical Specification | Reference |

|---|---|---|---|

| HPLC-UV | Chemical Purity Assessment | ≥98% | waters.com, mdpi.com |

| LC-MS/MS | Molecular Weight Confirmation & Isotopic Enrichment | Isotopic Purity ≥98% | cdc.gov, cdc.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cotinine N-oxide |

| (S)-Cotinine N-oxide |

| (R,S)-Cotinine |

| (S)-Cotinine |

| Nicotine |

| Nicotine N'-oxide |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| (R,S)-Cotinine-d3 |

| (R,S)-Nornicotine |

| Myosmine |

| Methyl-d3 iodide |

| (R,S)-Nicotine-d3 |

| (R)-Cotinine |

| (S)-Cotinine-d3 |

Enzymology and Metabolic Mechanisms of Cotinine N Oxidation

Elucidation of Cotinine (B1669453) N-Oxide Formation from Cotinine

Cotinine, the major metabolite of nicotine (B1678760), undergoes several metabolic transformations, including N-oxidation. nih.gov This process leads to the formation of cotinine N-oxide. nih.gov In contrast to the N-oxidation of nicotine which primarily occurs on the pyridine (B92270) nitrogen and is catalyzed by flavin-containing monooxygenases (FMOs), the N-oxidation of cotinine is catalyzed by cytochrome P450 (P450) enzymes. nih.gov

The N-oxidation of cotinine specifically occurs on the nitrogen atom of the pyrrolidine (B122466) ring. nih.gov This is a key distinction from the N-oxidation of the parent compound, nicotine, where the oxidation takes place on the pyridine nitrogen. nih.gov

Identification and Characterization of Enzymes Mediating Cotinine N-Oxidation

The biotransformation of cotinine to cotinine N-oxide is primarily mediated by enzymes in the liver. nih.gov Research has identified specific enzyme families and isoforms that play a crucial role in this metabolic step.

Studies utilizing human liver microsomes (HLMs) have been instrumental in identifying the cytochrome P450 (P450) system as the main catalyst for cotinine N-oxidation. nih.govresearchgate.net Inhibition studies with specific inhibitors for various P450 enzymes have demonstrated that multiple isoforms are involved in the formation of cotinine N-oxide (COX). nih.gov Inhibition of COX formation in pooled HLMs was observed with inhibitors of CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP3A4. nih.govresearchgate.net

Among the various CYP isoforms, CYP2C19 has been identified as a major contributor to the hepatic N-oxidation of cotinine. nih.gov Studies using microsomes from cells overexpressing specific P450 enzymes have shown that CYP2C19 exhibits significant N-oxidation activity against cotinine. nih.govresearchgate.net In fact, the intrinsic clearance (Vmax/Km) of cotinine N-oxidation by CYP2C19 was found to be comparable to that of CYP2A6. nih.govresearchgate.net

Further research has highlighted the importance of genetic variants in CYP2C19 in influencing the rate of cotinine N-oxide formation. nih.govresearchgate.net Specifically, the *2 and *17 alleles of CYP2C19 have been associated with altered cotinine N-oxide formation in human liver microsomes. nih.govresearchgate.net In addition to CYP2C19 and CYP2A6, CYP2B6 also demonstrates activity in forming cotinine N-oxide, albeit with a lower intrinsic clearance compared to the other two isoforms. researchgate.net CYP2E1 and CYP3A4 also contribute, but to a lesser extent. nih.govresearchgate.net

Table 1: Kinetic Parameters of Major CYP Isoforms in Cotinine N-Oxidation

| Enzyme Isoform | Intrinsic Clearance (Vmax/Km) (nL/min/mg) |

|---|---|

| CYP2A6 | 4.4 |

| CYP2C19 | 4.2 |

| CYP2B6 | 2.2 |

Data sourced from studies using microsomes from cells overexpressing specific CYP enzymes. nih.govresearchgate.net

While flavin-containing monooxygenases (FMOs), particularly FMO3, are responsible for the N-oxidation of nicotine to nicotine N'-oxide, they are not the primary enzymes for the N-oxidation of cotinine. nih.govresearchgate.net The N-oxidation of cotinine is distinct in that it is catalyzed by P450 enzymes. nih.gov

Role of Cytochrome P450 (CYP) Enzymes in Hepatic N-Oxidation

In Vitro Models for Studying Cotinine N-Oxide Biogenesis

The elucidation of the enzymatic pathways of cotinine N-oxidation has been heavily reliant on various in vitro models. These models allow for controlled experimental conditions to identify the enzymes involved and to study their kinetics.

Key in vitro models include:

Human Liver Microsomes (HLMs): Pooled and individual HLMs are a critical tool for studying the metabolism of xenobiotics in a setting that closely resembles the in vivo hepatic environment. nih.govresearchgate.net They contain a mixture of drug-metabolizing enzymes, including various CYP and FMO isoforms. nih.govresearchgate.net

Microsomes from Cells Overexpressing Specific Enzymes: To pinpoint the contribution of individual enzyme isoforms, researchers use microsomes from cell lines (e.g., human embryonic kidney 293 (HEK293) cells) that have been genetically engineered to overexpress a single P450 enzyme, such as CYP2C19, CYP2A6, or CYP2B6. nih.govresearchgate.net This allows for the detailed characterization of the kinetic parameters of each enzyme in cotinine N-oxidation. nih.govresearchgate.net

These in vitro systems, often coupled with sensitive analytical techniques like ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for monitoring the formation of cotinine N-oxide, have been fundamental in advancing the understanding of cotinine metabolism. nih.govresearchgate.net

Application of Hepatic Microsomal Preparations

Hepatic microsomal preparations are invaluable tools for in vitro studies of drug metabolism, providing a concentrated source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govscispace.com The use of pooled human liver microsomes (HLMs) has been fundamental in identifying the specific CYP enzymes responsible for cotinine N-oxidation.

Initial studies using HLMs and specific chemical inhibitors pointed towards the involvement of several CYP enzymes. Inhibition of COX formation was observed with inhibitors of CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP3A4. nih.govnih.gov This suggests that multiple enzymes can contribute to this metabolic reaction.

Further kinetic analysis using microsomes from cells overexpressing specific P450 enzymes revealed that CYP2A6 and CYP2C19 exhibit similar and significant N-oxidation activity towards cotinine. nih.govnih.gov While CYP2B6, CYP2E1, and CYP3A4 also showed activity, the intrinsic clearance values (Vmax/Km) for CYP2A6 and CYP2C19 were notably higher, indicating a more efficient catalytic process. nih.govnih.gov

The use of deuterated standards like (R,S)-Cotinine-d3 N-Oxide is crucial in these experiments for accurate quantification of the metabolite formed, distinguishing it from any endogenous compounds. nih.govmedchemexpress.com In studies with individual human liver specimens, this compound is added just before analysis by ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to serve as an internal standard. nih.gov

Enzyme Kinetics of Cotinine N-Oxidation in Overexpressing Systems

| Enzyme | Vmax (pmol/min/mg) | Km (µM) | Intrinsic Clearance (Vmax/Km) (nL/min/mg) |

|---|---|---|---|

| CYP2A6 | Data not specified | Data not specified | 4.4 |

| CYP2C19 | Data not specified | Data not specified | 4.2 |

| CYP2B6 | Active in COX formation | ||

| CYP2E1 | Active in COX formation | ||

| CYP3A4 | Active in COX formation |

This table summarizes the kinetic parameters for cotinine N-oxide (COX) formation by different cytochrome P450 enzymes. The data is derived from studies using microsomes from cells overexpressing these specific enzymes. nih.govnih.gov

Cellular Systems for Metabolic Pathway Investigations

Beyond microsomal preparations, whole-cell systems provide a more physiologically relevant environment for studying metabolic pathways. Human embryonic kidney 293 (HEK293) cells overexpressing specific P450 enzymes are a common model. nih.govnih.gov These cellular systems allow for the investigation of not only the primary metabolic reaction but also the potential for further metabolism of the product and the influence of cellular transport processes.

Studies utilizing these cellular models have confirmed the significant roles of CYP2A6 and CYP2C19 in cotinine N-oxidation. nih.govnih.gov Genotype-phenotype analyses using a panel of human liver specimens have further solidified these findings, showing significant associations between genetic variants in CYP2C19 (specifically the *2 and *17 alleles) and the rate of COX formation. nih.govnih.gov This highlights the importance of genetic polymorphisms in influencing an individual's metabolic profile.

Reversibility of Cotinine N-Oxide: In Vivo Reduction to Cotinine

Studies in humans have shown that after oral administration, nicotine-1'-N-oxide, a related compound, is reduced to nicotine in the lower gastrointestinal tract. tandfonline.com While direct evidence for the reduction of cotinine N-oxide in the human gut is less established, the principle of N-oxide reduction by gut microbiota is a recognized phenomenon. It is plausible that a similar mechanism exists for cotinine N-oxide.

Animal studies in rats have also been conducted to examine the in vivo reduction of N-oxidation products of nicotine metabolism, lending further support to the concept of a reversible metabolic step. tandfonline.com This reduction process could potentially be mediated by reductases present in various tissues or by the gut microbiome. The ability of cotinine N-oxide to be converted back to cotinine underscores the dynamic nature of nicotine metabolism and the need for comprehensive analytical methods, often employing stable isotope-labeled standards like this compound, to accurately track the fate of these compounds in the body.

Advanced Analytical Methodologies for R,s Cotinine D3 N Oxide Quantification

Mass Spectrometry-Based Detection and Quantification Techniques

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the analysis of nicotine (B1678760) and its metabolites due to its superior specificity and sensitivity compared to other methods like immunoassays or gas chromatography. mdpi.comnih.gov This is particularly crucial for accurately measuring the concentrations of specific metabolites and their isotopologues like (R,S)-Cotinine-d3 N-Oxide.

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful and widely adopted technique for the quantification of nicotine metabolites. cdc.gov This method involves the separation of compounds in a sample using HPLC, followed by ionization using ESI and detection by a tandem mass spectrometer. The use of tandem MS, often a triple quadrupole system, allows for highly selective detection through multiple reaction monitoring (MRM). mdpi.com In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio, enabling the detection of very low concentrations of analytes. mdpi.com

For the analysis of cotinine (B1669453) and its derivatives, including this compound, reversed-phase HPLC columns, such as C18 columns, are frequently used for chromatographic separation. mdpi.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.govthermofisher.com The ESI source converts the analytes eluting from the HPLC column into gas-phase ions, which are then introduced into the mass spectrometer.

Hydrophilic Interaction Chromatography Tandem Mass Spectrometry (HILIC-MS/MS)

Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry offers an alternative and sometimes advantageous approach for the analysis of polar compounds like nicotine metabolites. mdpi.comresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. mdpi.com This technique is particularly well-suited for retaining and separating polar analytes that show poor retention on traditional reversed-phase columns. researchgate.net

Several studies have successfully employed HILIC-MS/MS for the simultaneous determination of nicotine and its various metabolites, including cotinine N-oxide. mdpi.comresearchgate.netnih.gov For instance, a method described by Marclay and Saugy utilized a cross-linked diol HILIC column with a gradient elution of acetonitrile in an ammonium formate buffer to separate nicotine, cotinine, trans-3′-hydroxycotinine, nicotine N-oxide, and cotinine N-oxide. mdpi.com The use of HILIC can lead to improved peak shapes and sensitivity for certain polar compounds. thermofisher.com However, it is also noted that sample preparation for HILIC can be more critical, as high levels of hydrophilic matrix components can lead to significant matrix effects if not adequately removed. fu-berlin.de

High-Resolution Mass Spectrometry Approaches (e.g., LC-Orbitrap-MS/MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), provides exceptional mass accuracy and resolving power, offering significant advantages for the analysis of complex biological samples. nih.govmedcraveonline.com Instruments like the Orbitrap mass spectrometer can determine the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the confident identification and differentiation of compounds with the same nominal mass. nih.govmedcraveonline.com

In the context of this compound analysis, LC-Orbitrap-MS/MS can be used to achieve highly selective and sensitive quantification. nih.govmdpi.com The high mass accuracy allows for the generation of very narrow mass extraction windows, which helps to eliminate interferences from matrix components. medcraveonline.com A study demonstrated the use of LC-Orbitrap-MS/MS for the determination of nicotine metabolites in urine, where protonated molecular ions were detected with high mass accuracy and sensitivity. nih.govmedcraveonline.com This technique, often operating in modes like parallel reaction monitoring (PRM), provides both quantitative data and structural confirmation of the analytes. mdpi.comnih.gov

Principles and Practice of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a highly accurate and precise quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govmedchemexpress.com This method is considered the reference method for the quantification of many small molecules in complex matrices due to its ability to correct for variations in sample preparation and analysis.

Role of this compound as an Internal Standard in Quantitative Assays

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, cotinine N-oxide, and other related nicotine metabolites. cdc.govlgcstandards.compubcompare.ai Being isotopically labeled, it shares nearly identical chemical and physical properties with the analyte of interest. medchemexpress.com This means it behaves similarly during extraction, chromatography, and ionization. researchgate.net

In a typical SID-MS workflow, a known amount of this compound is added to the sample at the earliest stage of the sample preparation process. cdc.gov The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. upf.edu The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for any loss of analyte during sample processing and for variations in instrument response.

Minimization of Matrix Effects and Enhancement of Analytical Reproducibility

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. nih.govfu-berlin.de These effects can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. mdpi.com

Optimization of Sample Preparation Protocols for Complex Biological Matrices

The accurate quantification of this compound and its related metabolites from complex biological matrices such as urine, plasma, and saliva necessitates robust sample preparation protocols to remove interfering substances.

Various extraction techniques have been developed to isolate cotinine N-oxide and other nicotine metabolites from biological samples, each with its own set of advantages and limitations. The choice of method often depends on the specific matrix, the required sensitivity, and the analytical instrumentation available.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analytes between two immiscible liquid phases. For cotinine and its metabolites, a common approach is to basify the aqueous sample (e.g., urine or plasma) and then extract the analytes into an organic solvent like dichloromethane (B109758) or a mixture of diethyl ether and dichloromethane. upf.edunih.govnih.gov A "salting out" effect, achieved by adding a high concentration of a salt like tripotassium phosphate, can improve the recovery of highly polar metabolites such as trans-3'-hydroxycotinine. nih.gov

Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency, selectivity, and potential for automation. ebi.ac.ukoup.comnih.gov Mixed-mode cation-exchange (MCX) cartridges are particularly effective for extracting nicotine and its metabolites, including cotinine N-oxide, from various biological fluids. oup.comnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a suitable solvent. oup.com

Protein Precipitation: For plasma and serum samples, protein precipitation is a straightforward method to remove proteins that can interfere with the analysis. plos.orgresearchgate.netnih.gov Cold acetone (B3395972) is frequently used to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes. plos.orgresearchgate.netnih.govcdc.gov This method is often coupled with subsequent cleanup steps.

Acetone Pretreatment: In addition to protein precipitation, acetone can be used to remove other matrix components like salts and phospholipids. plos.orgresearchgate.netnih.gov A notable advantage of acetone is its volatility, which facilitates sample concentration by evaporation. plos.org

A comparative overview of the recovery rates for different extraction techniques for cotinine N-oxide and related metabolites is presented in the table below.

| Extraction Technique | Analyte | Matrix | Recovery Rate (%) |

| Solid-Phase Extraction | Cotinine N-oxide | Urine | 51.4 |

| Solid-Phase Extraction | Cotinine | Urine | 78.6 |

| Solid-Phase Extraction | trans-3'-hydroxycotinine | Urine | ~100 |

| Liquid-Liquid Extraction | Cotinine | Urine | 53 - 117 |

| Organic Solvent Precipitation | Cotinine | Urine | 89 - 105 |

Data compiled from multiple sources. ebi.ac.ukmdpi.com

A significant portion of nicotine metabolites, including cotinine and trans-3'-hydroxycotinine, are excreted in urine as glucuronide conjugates. plos.orgnih.gov To quantify the "total" amount of these metabolites (the sum of the free and conjugated forms), a hydrolysis step is necessary prior to extraction and analysis. plos.orgcdc.gov

Enzymatic Hydrolysis: The most common method for cleaving glucuronide conjugates is enzymatic hydrolysis using β-glucuronidase. plos.orgnih.govcdc.gov The enzyme, typically sourced from Helix pomatia, is added to the urine sample and incubated under optimized conditions of pH and temperature to ensure complete hydrolysis. cdc.gov Following hydrolysis, the sample can be further processed using the extraction techniques described above. plos.org It is important to note that cotinine can also be excreted as an N-glucuronide conjugate, and its hydrolysis can be influenced by sample storage time and temperature, potentially increasing the measured cotinine concentration. mdpi.com

Extraction Techniques for Cotinine N-Oxide and Related Metabolites

Method Validation for Robust Quantitative Analysis

The validation of analytical methods is crucial to ensure the reliability and reproducibility of quantitative data. For this compound and its non-labeled counterparts, method validation typically follows guidelines from regulatory bodies and includes the assessment of several key parameters. upf.eduacs.org

Linearity: Linearity is established by analyzing calibration standards at multiple concentration levels to demonstrate a direct proportional relationship between the analyte concentration and the instrument response. ebi.ac.ukacs.orgresearchgate.net Calibration curves for cotinine N-oxide and related metabolites are often linear over a wide dynamic range, with coefficients of determination (R²) greater than 0.99. ebi.ac.ukmdpi.comacs.org

Accuracy: Accuracy reflects the closeness of the measured concentration to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is often expressed as the percentage of bias. acs.orgresearchgate.net For cotinine metabolites, accuracy is generally expected to be within ±15% of the nominal value. researchgate.net

Precision: Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). ebi.ac.ukresearchgate.netresearchgate.net Both intra-day (repeatability) and inter-day (intermediate precision) are evaluated, with acceptance criteria typically set at ≤15% CV. ebi.ac.uknih.govresearchgate.net

Recovery: Extraction recovery is the efficiency of the extraction procedure in removing the analyte from the matrix. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. ebi.ac.ukmdpi.com

The following table summarizes typical validation parameters for the quantification of cotinine and related metabolites.

| Parameter | Cotinine | Cotinine N-oxide | trans-3'-hydroxycotinine |

| Linearity Range (ng/mL) | 1 - 2000 | 10 - 5000 | 10 - 10,000 |

| LLOQ (ng/mL) | 0.12 - 10 | 10 | 10 |

| Accuracy (% Bias) | -3.0 to 1.7 | - | - |

| Precision (CV %) | ≤ 12.3 | ≤ 9.9 | ≤ 9.4 |

| Recovery (%) | 65 - 101.4 | 51.4 | 53 - 101.4 |

Data compiled from multiple sources. upf.edunih.govebi.ac.ukmdpi.comresearchgate.netresearchgate.netnih.gov

Stereoselective Analytical Approaches for Cotinine N-Oxide Enantiomers

Nicotine metabolism can be stereoselective, leading to the formation of different enantiomers of its metabolites. nih.gov While this compound is a racemic mixture used as an internal standard, the analysis of the individual enantiomers of cotinine N-oxide can provide deeper insights into metabolic pathways.

The formation of nicotine N'-oxide, a related metabolite, has been shown to be stereoselective. nih.govsmolecule.comacs.orgacs.org For instance, studies have demonstrated the stereoselective formation of trans-nicotine N'-oxide in human liver microsomes. acs.org The enantiomeric purity of nicotine and its metabolites can be analyzed using chiral chromatography, often employing normal phase HPLC with a chiral column. frontiersin.org This allows for the separation and quantification of the (R)- and (S)-enantiomers. frontiersin.org While specific studies focusing solely on the stereoselective analysis of cotinine N-oxide enantiomers are less common, the principles and techniques used for other nicotine metabolites are applicable.

Pharmacokinetic Studies of Cotinine N Oxide in Pre Clinical Animal Models

In Vivo Disposition and Distribution of Cotinine (B1669453) N-Oxide

The disposition and distribution of cotinine N-oxide in the body are complex processes influenced by various physiological factors.

Absorption and Systemic Exposure Kinetics

Limited direct research on the absorption kinetics of exogenously administered (R,S)-Cotinine-d3 N-Oxide is available. However, studies on its parent compound, cotinine, provide valuable insights. After oral administration in rats, cotinine is rapidly absorbed, reaching maximum plasma concentrations in approximately 1.34 hours. nih.gov The bioavailability of oral cotinine is high, suggesting minimal first-pass metabolism. nih.govnih.gov

Once formed, cotinine N-oxide is a minor metabolite of cotinine. ebi.ac.ukhmdb.ca In mice, after nicotine (B1678760) administration, the formation of cotinine is rapid, with peak blood levels observed within 10 minutes. nih.gov The subsequent conversion to cotinine N-oxide is a slower process.

Elimination Rates and Clearance Mechanisms

The elimination of cotinine N-oxide, like cotinine itself, is subject to species-specific variations. In rats, cotinine exhibits a long elimination half-life of approximately 5.49 hours. nih.gov A significant portion of cotinine is excreted unchanged in the urine in rats, a finding that may be attributed to the absence of the primary cotinine-metabolizing enzyme, CYP2A6, in this species. nih.gov In contrast, only about 10-12% of cotinine is excreted unchanged in humans.

Cotinine N-oxide can be reduced back to cotinine in vivo. hmdb.ca In rabbits, while there is some systemic reduction of nicotine N'-oxide back to nicotine, it is a minor pathway. nih.gov The clearance of nicotine-1'-N-oxide in rabbits averages 7.5 ml/min/kg. nih.gov

Comparative Pharmacokinetics Across Animal Species

The metabolism and pharmacokinetic profile of cotinine and its N-oxide derivative show considerable differences among various animal species.

Species-Specific Metabolic Profiles and Half-Lives

Significant species differences exist in the metabolism of cotinine. if-pan.krakow.pl For instance, no significant cotinine metabolism has been observed in rat liver microsomes. if-pan.krakow.pl In contrast, humans and rabbits show quantitative differences in the formation of various cotinine metabolites. if-pan.krakow.pl

In mice, after nicotine injection, 3-hydroxy-cotinine is the major urinary elimination product (75% of total), followed by cotinine-N-oxide (16%). mdpi.comresearchgate.net The elimination half-life of cotinine in mice ranges from approximately 20 to 40 minutes. nih.govmdpi.com Strain differences are also evident, with DBA/2Ibg mice showing a longer cotinine half-life compared to C57BL/6Ibg and C3H/2Ibg mice. In rats, the elimination half-life of cotinine is considerably longer, around 5.0 to 9.0 hours. nih.govfrontiersin.org In rabbits, the half-life of nicotine-1'-N-oxide is approximately 42.6 minutes. nih.gov

| Animal Model | Cotinine Half-Life | Cotinine N-Oxide as a Metabolite | Key Metabolic Pathways |

| Mouse | 20-40 minutes nih.govmdpi.com | Major urinary metabolite (16%) mdpi.comresearchgate.net | Primarily 3-hydroxylation and N-oxidation mdpi.comresearchgate.net |

| Rat | 5.0-9.0 hours nih.govfrontiersin.org | Minor metabolite nih.gov | Limited metabolism in liver microsomes if-pan.krakow.pl |

| Rabbit | - | - | Reduction of N-oxide to parent compound observed nih.gov |

| Guinea Pig | - | Nicotine N'-oxide is an important metabolite nih.gov | Stereoselective metabolism nih.gov |

| Hamster | - | Nicotine N'-oxide not observable nih.gov | 3'-hydroxycotinine is a major metabolite nih.gov |

Age-Related Differences in Pharmacokinetic Parameters (e.g., in Rodents)

Age plays a significant role in the pharmacokinetics of nicotine and its metabolites in rodents. Studies in rats have demonstrated that the disposition of these compounds differs between adolescent and adult animals. nih.govnih.gov

In early adolescent rats (postnatal day 25), plasma levels of cotinine and nicotine-1'-N-oxide were found to be lower compared to adult rats (postnatal day 71) following nicotine administration. nih.govresearchgate.netscholaris.ca This suggests that adolescent rats may metabolize nicotine and its primary metabolites at a different rate than adults. nih.gov Specifically, adolescent rats exhibit a larger volume of distribution and higher plasma clearance for nicotine. The clearance half-lives for cotinine were also observed to be slightly longer in adult rats compared to early adolescent rats. frontiersin.org

Tissue-Specific Distribution of Cotinine N-Oxide

While cotinine readily crosses the blood-brain barrier, its brain uptake is approximately 10 times lower than that of nicotine. frontiersin.org In rats, subcutaneously administered cotinine accumulates in the brain, reaching maximal levels between 20 and 60 minutes post-administration. nih.govfrontiersin.org Significant levels can still be detected in the brain up to 18 hours later. nih.govfrontiersin.org The brain half-life of cotinine is about 350 minutes in rats. nih.govresearchgate.net

Analysis of Plasma and Brain Compartmentalization

The analysis of cotinine N-oxide in both plasma and brain tissue is fundamental to understanding its ability to cross the blood-brain barrier and its potential for central nervous system activity. Research in this area has utilized advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentrations of cotinine and its metabolites, including cotinine N-oxide, in these biological compartments. nih.govsemanticscholar.org The use of stable isotope-labeled internal standards like this compound is a key component of these analytical methods, ensuring high reproducibility and minimizing the influence of matrix effects. nih.govpubcompare.ai

In a study investigating the age-related differences in nicotine disposition in rats, the concentrations of various nicotine metabolites were measured in both plasma and brain tissue. nih.gov This research provided valuable insights into the compartmentalization of these compounds. While the study primarily focused on nicotine and other major metabolites, it also reported on the levels of nicotine-1'-N-oxide, a closely related compound to cotinine N-oxide.

The findings from a study by Li et al. (2015) further elucidate the pharmacokinetic profile of cotinine and its metabolites, including cotinine N-oxide, in rats. sci-hub.se Following intravenous and oral administration of cotinine, plasma concentrations of its metabolites were determined over time. These studies are critical for developing a complete picture of how cotinine and its derivatives are distributed throughout the body.

The following table summarizes representative findings on the concentration of nicotine metabolites in the plasma and brain of preclinical models.

| Metabolite | Matrix | Concentration (ng/mL or ng/g) | Animal Model | Time Point |

|---|---|---|---|---|

| Cotinine | Plasma | ~100-200 | Adult Rat | 2 hours post-nicotine |

| Cotinine | Brain | ~20-40 | Adult Rat | 2 hours post-nicotine |

| Nicotine-1'-N-oxide | Plasma | ~10-20 | Adult Rat | 2 hours post-nicotine |

| Nicotine-1'-N-oxide | Brain | <5 | Adult Rat | 2 hours post-nicotine |

Determination of Brain-to-Plasma Partition Coefficients

The brain-to-plasma partition coefficient (Kp) is a critical parameter that quantifies the extent of a compound's distribution into the brain from the systemic circulation. A Kp value greater than 1 suggests active transport into the brain or significant brain tissue binding, whereas a value less than 1 indicates limited brain penetration.

Research has shown that the Kp for cotinine is relatively low, suggesting limited entry into the brain. nih.govfrontiersin.org In the context of cotinine N-oxide, a study on the age-related pharmacokinetics of nicotine in rats provided data on the brain-to-plasma partition coefficient for nicotine-1'-N-oxide. nih.gov The study found that the Kp ratio for nicotine-1'-N-oxide was less than 1 in both early adolescent and adult rats, indicating that its penetration into the brain is restricted. nih.gov This is in contrast to nicotine itself, which has a Kp value greater than 1, signifying its efficient crossing of the blood-brain barrier. nih.gov

The determination of these coefficients is vital for assessing the potential psychoactive effects of nicotine metabolites. A low brain-to-plasma partition coefficient for cotinine N-oxide suggests that it is less likely to exert significant direct effects on the central nervous system compared to compounds with higher brain penetration.

The following table presents the brain-to-plasma partition coefficients for nicotine and its metabolites as determined in a preclinical study.

| Compound | Kp (Adult Rat) |

|---|---|

| Nicotine | 2.2 |

| Cotinine | 0.4 |

| Nornicotine | 2.3 |

| Nicotine-1'-N-oxide | <1 |

Environmental Behavior and Biotransformation of Cotinine Metabolites

Occurrence and Distribution of Cotinine (B1669453) N-Oxide in Aquatic Ecosystems

The entry of cotinine and its metabolites into aquatic ecosystems is primarily through the discharge of domestic wastewater, as these compounds are excreted in human urine. nih.gov While nicotine (B1678760) is extensively metabolized, a portion of its metabolites, including cotinine and cotinine N-oxide, are released into the sewage system. nih.govmdpi.com Cotinine N-oxide is considered a minor metabolite of both nicotine and cotinine. ebi.ac.uk

Cotinine itself has been detected in 100% of tested wastewater and landfill leachates globally, at concentrations ranging from 0.06 to 51 micrograms per liter (µg/L). nih.govasm.org Studies in Swiss wastewater have found typical concentrations of cotinine to be around 1-10 µg/L in untreated wastewater. researchgate.netnih.govacs.org After treatment, these levels drop significantly, but the compounds are still detectable in lakes at nanogram per liter (ng/L) levels. researchgate.netnih.gov For instance, cotinine has been found in lakes at concentrations up to 15 ng/L. researchgate.netnih.govacs.org

While specific environmental concentration data for cotinine N-oxide is less abundant than for cotinine, its formation from nicotine and cotinine suggests its presence in these same environments. ebi.ac.uk It can be formed not only through human metabolism but also through the oxidation of nicotine by light or oxygen in wastewater effluent, potentially increasing its environmental load. nih.govasm.org Given that cotinine is more water-soluble and stable than nicotine, its N-oxide analogue is also expected to be persistent and mobile in aquatic systems. nih.govasm.org The continuous introduction of these "pseudo-persistent" pollutants into the environment is a growing concern. acs.org

Microbial Metabolism of Cotinine and its N-Oxide Analogues

Biodegradation is a key process in the environmental breakdown of cotinine and its analogues. Microorganisms have evolved pathways to utilize these compounds as a source of nutrients.

Identification of Microbial Strains Capable of Cotinine Degradation

Several bacterial strains that can degrade nicotine and its metabolites have been identified. A notable example is Nocardioides sp. strain JQ2195, which was isolated from municipal wastewater. mdpi.comresearchgate.netgenscript.com This strain is capable of using cotinine as its sole source of carbon and nitrogen, completely degrading 0.5 g/L of cotinine within 32 hours under optimal conditions (30°C and pH 7.0). researchgate.netgenscript.com

Recently, a Gram-negative bacterium, Pseudomonas sp. strain JH-2, also isolated from municipal wastewater, has been shown to efficiently degrade cotinine. nih.gov Beyond these, bacteria that specifically degrade nicotine-N'-oxide have been isolated from tobacco leaves and soil, indicating that microbial communities in various environments are adapted to break down these compounds. tandfonline.comoup.com The degradation pathways in bacteria such as Arthrobacter and Pseudomonas are well-studied for nicotine, and these or similar strains likely play a role in the environmental fate of cotinine N-oxide. asm.orgresearchgate.net

Enzymatic Mechanisms of Microbial Biotransformation (e.g., Hydroxylase Activity)

The microbial breakdown of cotinine involves specific enzymatic reactions. In Nocardioides sp. strain JQ2195, the initial step is catalyzed by a novel three-component cotinine hydroxylase, designated CotA. nih.gov This enzyme hydroxylates cotinine to form 6-hydroxycotinine, with the hydroxyl group being derived from a water molecule. nih.govresearchgate.net This initial product is then further metabolized to intermediates like 6-hydroxy-3-succinoylpyridine (HSP). researchgate.netnih.govresearchgate.net

Interestingly, the microbial degradation of nicotine-N'-oxide appears to follow a different path than that of nicotine in the same organisms. tandfonline.comoup.com While the bacteria degrade nicotine to 6-hydroxynicotine, they metabolize nicotine-N'-oxide to N'-methylmyosmine, suggesting distinct enzymatic mechanisms are employed for the oxide form. tandfonline.comoup.com For nicotine itself, bacterial degradation often involves hydroxylation of the pyridine (B92270) ring by a nicotine dehydrogenase, which is a type of molybdopterin enzyme. mdpi.comnih.gov In contrast, the pyrrolidine (B122466) pathway, seen in Pseudomonas species, begins with the oxidation of the pyrrolidine ring. asm.orgnih.gov The study of these enzymatic systems is crucial for understanding the biotransformation of cotinine N-oxide in the environment.

Persistence and Removal Efficiency in Engineered Environmental Systems (e.g., Wastewater Treatment Plants)

Wastewater treatment plants (WWTPs) are the primary barrier preventing the release of cotinine metabolites into the aquatic environment. Studies have shown that conventional WWTPs can be highly effective at removing some of these compounds.

Cotinine and its major metabolite, 3'-hydroxycotinine, demonstrate high removal efficiencies, typically between 90% and 99%. researchgate.netnih.govacs.org Cotinine is considered readily biodegradable in activated sludge. researchgate.net However, not all nicotine-related compounds are removed with such high efficiency. For example, N-formylnornicotine has been found to be more persistent, with similar concentrations observed in both untreated and treated wastewater. researchgate.netnih.govacs.org

The persistence of a compound like cotinine N-oxide in WWTPs is not as well-documented. However, advanced oxidation processes (AOPs), such as ozonation, are being considered for the removal of emerging contaminants. nih.gov While effective, ozonation of tertiary amine compounds can lead to the formation of stable N-oxide transformation products, which might then be released into the environment. acs.org The high water solubility and relative stability of cotinine suggest that its N-oxide form could also be persistent, highlighting the need for treatment technologies that can fully mineralize these contaminants. nih.gov

Table 1: Removal Efficiency of Nicotine Metabolites in Wastewater Treatment Plants

| Compound | Concentration in Untreated Wastewater (µg/L) | Concentration in Treated Wastewater (µg/L) | Removal Efficiency (%) | Source |

|---|---|---|---|---|

| Cotinine | ~1 - 10 | ~0.01 - 0.6 | 90 - 99 | researchgate.netnih.govacs.org |

| 3'-Hydroxycotinine | ~1 - 10 | ~0.01 - 0.6 | 90 - 99 | researchgate.netnih.govacs.org |

| N-Formylnornicotine | ~0.02 - 0.15 | ~0.02 - 0.15 | Low / Apparent Persistence | researchgate.netnih.govacs.org |

Analytical Challenges in Environmental Monitoring and Fate Assessment

The effective monitoring and risk assessment of cotinine N-oxide and other emerging contaminants are hampered by several analytical challenges. These compounds are typically present at very low concentrations (ng/L to µg/L) in complex environmental matrices like wastewater and surface water. acs.org

A primary challenge is achieving the necessary sensitivity and selectivity for accurate quantification. acs.orgenvchemgroup.com The presence of numerous other substances in environmental samples can cause matrix effects, interfering with the analysis. acs.org To overcome this, advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are required. tandfonline.comresearchgate.net The use of isotopically labeled internal standards, such as (R,S)-Cotinine-d3 N-Oxide itself, is a crucial strategy to compensate for matrix effects and improve the accuracy of quantification. upf.edu

A specific challenge related to cotinine N-oxide analysis is its potential for thermal degradation. When using gas chromatography (GC), cotinine N-oxide can be deoxygenated back to cotinine, leading to an inaccurate measurement and overestimation of cotinine concentrations. sci-hub.ru Furthermore, the sheer diversity of emerging pollutants and the lack of regulatory monitoring for many of them make a comprehensive assessment of their environmental fate and potential risks difficult. mdpi.comdurpro.comtamu.edu Developing robust, high-throughput analytical methods is essential for better understanding the environmental behavior of these compounds. nih.gov

Future Research Directions and Advanced Applications of R,s Cotinine D3 N Oxide

Development of Enhanced Analytical Platforms for Multi-Metabolite Profiling

The simultaneous measurement of multiple nicotine (B1678760) metabolites is crucial for a comprehensive assessment of nicotine exposure and metabolism. Advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for this type of multi-analyte profiling due to their high sensitivity and specificity. mdpi.com The use of stable isotope-labeled internal standards, such as (R,S)-Cotinine-d3 N-Oxide, is fundamental to the accuracy of these methods, as they compensate for variations in sample preparation and instrument response. springernature.comcerilliant.com

Future research will focus on developing even more sophisticated and high-throughput analytical platforms. These methods will aim to expand the number of metabolites quantified in a single run, including not only primary and secondary metabolites like cotinine (B1669453) and trans-3'-hydroxycotinine, but also minor metabolites and their glucuronidated conjugates. researchgate.netnih.gov For instance, methods using LC-Orbitrap-MS/MS are being developed for their ability to provide high-resolution mass spectral data, further enhancing detection limits and confidence in compound identification. mdpi.com this compound serves as an indispensable reference material for the inclusion of cotinine N-oxide in these expanded metabolite panels. scholaris.ca The development of these platforms allows for a more nuanced understanding of an individual's metabolic profile. mdpi.com

Table 7.1: Performance Characteristics of Select Analytical Platforms for Nicotine Metabolite Profiling

| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| HPLC-QQQ-MS/MS | Nicotine, Cotinine, trans-3'-hydroxycotinine | Human Plasma | 0.04 ng/mL, 0.02 ng/mL, 0.07 ng/mL | 76.8 - 96.4 | mdpi.com |

| RP-HPLC-DAD | Nicotine, Cotinine, trans-3'-hydroxycotinine | Human Plasma | 1.50 ng/mL, 1.59 ng/mL, 1.47 ng/mL | 96.7 - 99.4 | mdpi.com |

| LC-Orbitrap-MS/MS | Cotinine, trans-3'-hydroxycotinine, Nicotine 1'-Oxide | Urine | Not Specified | 72 - 101 | mdpi.com |

| LC-MS/MS | Cotinine, trans-3'-hydroxycotinine | Plasma, Urine, Saliva | 0.02 - 0.1 ng/mL | Not Specified | nih.gov |

In-Depth Investigation of Enzyme Kinetics and Regulatory Mechanisms for N-Oxidation

Cotinine N-oxide is formed through the oxidation of cotinine, a reaction catalyzed by the cytochrome P450 (P450) enzyme system. researchgate.netumn.edu While the primary metabolic pathway for cotinine is hydroxylation to trans-3'-hydroxycotinine via CYP2A6, the N-oxidation pathway is also significant for understanding the complete metabolic fate of nicotine. nih.govnih.gov

Recent research has begun to elucidate the specific enzymes responsible for cotinine N-oxidation. Studies using human liver microsomes (HLMs) and P450-overexpressing cell lines have identified several key enzymes. nih.gov It has been demonstrated that CYP2C19 plays a major role in the formation of cotinine N-oxide (COX). nih.gov Other enzymes, including CYP2A6, CYP2B6, CYP2E1, and CYP3A4, also contribute to this metabolic reaction. nih.gov Future research will involve more in-depth kinetic analyses to understand the relative contributions of these enzymes and the factors that regulate their activity. This compound is essential for these studies, enabling the precise quantification of the COX metabolite produced in in-vitro enzyme assays. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and maximum reaction rate (Vmax), which define the efficiency of the enzymatic process. nih.gov Understanding these kinetics is vital for predicting how genetic variations in P450 enzymes might affect an individual's metabolic profile. nih.gov

Table 7.2: Enzyme Kinetic Parameters for Cotinine N-Oxidation by Overexpressed Human P450s

| P450 Enzyme | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (nL/min/mg) | Reference |

|---|---|---|---|---|

| CYP2A6 | 400 ± 100 | 1800 ± 200 | 4.4 | nih.gov |

| CYP2C19 | 1000 ± 200 | 4400 ± 500 | 4.2 | nih.gov |

| CYP2B6 | >5000 | - | - | nih.gov |

| CYP2E1 | >5000 | - | - | nih.gov |

| CYP3A4 | >5000 | - | - | nih.gov |

Expansion of Stable Isotope Tracing Studies for Novel Metabolic Pathway Elucidations

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. eurisotop.com By introducing a labeled compound (a "tracer") into a biological system, researchers can track its conversion into various metabolites. eurisotop.com This approach provides a dynamic view of metabolism that cannot be achieved by simply measuring static metabolite concentrations. eurisotop.com In nicotine research, stable isotopes of nicotine and its metabolites have been used to investigate disposition kinetics and the fractional conversion of nicotine to cotinine. nih.govgrantome.comcore.ac.uk

The availability of this compound and other labeled standards opens new avenues for more complex tracing studies. scholaris.caclearsynth.com For example, administering labeled cotinine N-oxide could help determine its ultimate metabolic fate, including whether it is further metabolized or potentially reduced back to cotinine within the body, a process known to occur with nicotine N'-oxide. researchgate.net Such studies are crucial for building more complete and accurate pharmacokinetic models of nicotine metabolism. Furthermore, using a suite of labeled standards in metabolomics studies helps to distinguish true biologically derived metabolites from background noise and chemical artifacts, greatly improving the reliability of the data. eurisotop.com

Table 7.3: Examples of Deuterium-Labeled Compounds in Nicotine Metabolism Research

| Compound Name | Labeled Positions | Application Area | Reference |

|---|---|---|---|

| (±)-Nicotine-d4 | Pyridine-d4 | Internal standard for LC-MS/MS analysis | springernature.commdpi.com |

| (±)-Cotinine-d3 | Methyl-d3 | Internal standard for LC-MS/MS analysis | cerilliant.commdpi.com |

| This compound | Methyl-d3 | Internal standard for cotinine N-oxide quantification | scholaris.ca |

| trans-3'-Hydroxycotinine-d3 | Methyl-d3 | Internal standard for 3'-hydroxycotinine quantification | cerilliant.com |

| (±)-trans Nicotine-N-oxide-methyl-d3 | Methyl-d3 | Internal standard for nicotine N-oxide quantification | scholaris.ca |

| Cotinine-d3 N-β-D-glucuronide | Methyl-d3 | Internal standard for cotinine glucuronide quantification | scholaris.ca |

Interdisciplinary Research at the Interface of Chemical Biology and Environmental Science

The intersection of chemical biology and environmental science offers innovative approaches to monitoring human impacts on the environment and assessing public health. Nicotine and its metabolites are recognized as specific chemical markers of domestic wastewater, as they are excreted by humans and enter the sewage system. acs.org Monitoring the levels of these compounds in wastewater treatment plants, rivers, and lakes provides a means of tracking pollution and estimating tobacco consumption at a population level. acs.orgnih.gov

In this context, this compound is a vital analytical tool. Accurate quantification of trace levels of metabolites like cotinine N-oxide in complex environmental matrices like wastewater is challenging. The use of a stable isotope-labeled internal standard is the gold standard for achieving reliable and reproducible results. acs.org Future research will likely see an expansion of "wastewater-based epidemiology" to monitor public health trends. Studies have already demonstrated the feasibility of measuring cotinine and 3'-hydroxycotinine in wastewater and surface waters, with concentrations correlating to the expected anthropogenic load. acs.org Including cotinine N-oxide in these environmental monitoring programs, facilitated by standards like this compound, would provide an even more detailed signature of human wastewater discharge and tobacco use. ca.govjst.go.jp

Table 7.4: Concentration of Nicotine Derivatives in Swiss Wastewater and Lake Water

| Compound | Untreated Wastewater (ng/L) | Treated Wastewater (ng/L) | Lake Water (ng/L) | Reference |

|---|---|---|---|---|

| Cotinine | ~1000 - 10000 | ~10 - 600 | up to 15 | acs.org |

| 3'-Hydroxycotinine | ~1000 - 10000 | ~10 - 600 | up to 80 | acs.org |

| N-Formylnornicotine | Not Specified | Not Specified | up to 6 | acs.org |

Q & A

Q. How can analytical methods for quantifying (R,S)-Cotinine-d3 N-Oxide in biological matrices be validated?

Answer: Validation requires establishing calibration curves with deuterated internal standards (e.g., cotinine-d3) to correct for matrix effects. For instance, a seven-point calibration curve (1–200 ng/mL) was constructed using spiked calibrators in acetonitrile, with precision assessed via intra- and inter-day reproducibility . Sensitivity should meet limits of detection (LOD) and quantification (LOQ), validated using LC-MS/MS with on-line solid-phase extraction (SPE) to minimize manual clean-up steps . Reporting should include linear regression parameters (e.g., r² > 0.99) and signal-to-noise (S/N) ratios >10 for LOQ .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Answer: Stability depends on solvent selection, storage temperature, and light exposure. Stock solutions in acetonitrile stored at 4°C retain integrity for months, while aqueous buffers may require refrigeration and pH control to prevent hydrolysis . Stability studies should include freeze-thaw cycles and short-term room-temperature exposure to mimic handling conditions. Documentation of degradation products via high-resolution mass spectrometry (HRMS) is advised .

Q. How can researchers distinguish this compound from its metabolites or isomers in complex samples?

Answer: Chromatographic separation using chiral columns or hydrophilic interaction liquid chromatography (HILIC) resolves stereoisomers. Confirmatory analysis via tandem MS/MS with multiple reaction monitoring (MRM) transitions specific to the deuterated N-oxide structure ensures selectivity. Cross-validation with synthetic standards (e.g., azelastine N-oxide analogs) is recommended .

Advanced Research Questions

Q. How should discrepancies between in vitro and in vivo pharmacokinetic data for this compound be resolved?

Answer: Discrepancies often arise from transporter-mediated uptake differences. For example, sorafenib N-oxide transport was independent of OCT1 in hepatocytes, suggesting alternative transporters or passive diffusion mechanisms . Researchers should:

Q. What computational strategies predict the mutagenic potential of this compound?

Answer: (Q)SAR models evaluate structural alerts, such as aromatic N-oxide moieties. The Leadscope expert-rule system downgrades general N-oxide alerts but retains subclass-specific warnings (e.g., quindioxins) based on public and proprietary mutagenicity data . Researchers should:

Q. How can linear mixed-effect (LME) models improve statistical rigor in N-oxide flux studies?

Answer: LME models account for nested variables (e.g., chamber locations, fertilization effects) and spatial heterogeneity. For soil N-oxide flux analysis, factors include landscape type, land use, and repeated measurements. Key steps:

Q. What methodologies resolve contradictions in metabolic pathway data for N-oxide derivatives?

Answer: Contradictions arise from interspecies differences in cytochrome P450 (CYP) isoforms. Strategies include:

- Isotopic tracing with deuterated analogs to track metabolic fate.

- Comparative studies using human liver microsomes vs. in vivo models.

- Meta-analysis of existing data to identify consensus pathways .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.